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Desacetoxycephalosporin c -

Desacetoxycephalosporin c

Catalog Number: EVT-1579396
CAS Number:
Molecular Formula: C14H19N3O6S
Molecular Weight: 357.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desacetoxycephalosporin C is a crucial intermediate in the biosynthesis of cephalosporin antibiotics, which are widely used to combat bacterial infections. This compound is derived from the penicillin nucleus through enzymatic processes and plays a significant role in the pharmaceutical industry due to its effectiveness against various pathogens.

Source

Desacetoxycephalosporin C is primarily produced by certain fungi, notably Acremonium chrysogenum and Streptomyces clavuligerus, which are known for their ability to synthesize cephalosporins. These organisms utilize specific enzymes, particularly deacetoxycephalosporin C synthase, to catalyze the conversion of penicillin derivatives into desacetoxycephalosporin C.

Classification

Desacetoxycephalosporin C belongs to the class of beta-lactam antibiotics, characterized by their beta-lactam ring structure. It is classified under cephalosporins, which are further divided into first, second, third, and fourth generations based on their spectrum of activity and chemical modifications.

Synthesis Analysis

Methods

The synthesis of desacetoxycephalosporin C can be achieved through both chemical and enzymatic methods.

  • Chemical Synthesis: This method involves multiple steps that can produce various by-products, making it less efficient compared to enzymatic routes.
  • Enzymatic Synthesis: The most effective method involves using deacetoxycephalosporin C synthase. This enzyme catalyzes the oxidative ring expansion of penicillin N to form desacetoxycephalosporin C. The process is advantageous as it typically results in higher yields and fewer by-products.

Technical Details

The enzymatic reaction requires specific conditions, including the presence of non-heme iron and 2-oxoglutarate as cofactors. The reaction mechanism involves the formation of a radical intermediate that facilitates the ring expansion from a five-membered thiazole ring to a six-membered dihydrothiazide ring.

Molecular Structure Analysis

Structure

Desacetoxycephalosporin C has a complex molecular structure characterized by its beta-lactam and thiazolidine rings. The core structure includes:

  • A beta-lactam ring
  • A dihydrothiazide ring
  • Various functional groups that contribute to its biological activity

Data

The molecular formula for desacetoxycephalosporin C is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 345.4 g/mol.

Chemical Reactions Analysis

Reactions

Desacetoxycephalosporin C undergoes several chemical reactions during its biosynthesis and subsequent modifications:

  1. Ring Expansion: Catalyzed by deacetoxycephalosporin C synthase, converting penicillin N into desacetoxycephalosporin C.
  2. Hydroxylation: Following its formation, desacetoxycephalosporin C can be further hydroxylated to produce cephalosporin C.
  3. Acetylation: This process can lead to the formation of various cephalosporins with different pharmacological properties.

Technical Details

The reaction conditions for these transformations are critical for optimizing yield and purity. Parameters such as pH, temperature, and substrate concentration must be carefully controlled.

Mechanism of Action

Process

Desacetoxycephalosporin C acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.

Data

This mechanism is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. The inhibition leads to cell lysis and death in susceptible organisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Sensitive to hydrolysis under acidic or alkaline conditions.
  • Melting Point: Approximately 140-145 °C.
  • pH Stability Range: Generally stable within a pH range of 5-7.
Applications

Scientific Uses

Desacetoxycephalosporin C serves as an important precursor in the synthesis of cephalosporins, which are utilized in medicine for:

  • Treating bacterial infections
  • Developing new antibiotics with improved efficacy
  • Researching antibiotic resistance mechanisms
Biosynthetic Pathways and Enzymatic Mechanisms

Role of DAOC in Cephalosporin Biosynthetic Cascades

Desacetoxycephalosporin C (DAOC) serves as the pivotal branch point intermediate in cephalosporin biosynthesis, marking the divergence from penicillin to cephalosporin pathways. It is synthesized from penicillin N via ring expansion, converting the five-membered thiazolidine ring of penicillins into the six-membered dihydrothiazine ring characteristic of cephalosporins [1] [2]. DAOC is subsequently hydroxylated to form deacetylcephalosporin C (DAC), which is then acetylated to yield cephalosporin C (CPC) [1] [6]. This pathway is conserved across both prokaryotic and eukaryotic producers, with DAOC accumulation observed in Acremonium chrysogenum fermentation broths under specific conditions, such as enzyme deficiencies or metabolic bottlenecks [6] [9].

Enzymatic Conversion of Penicillin N to DAOC via DAOC Synthase (DAOCS)

The conversion of penicillin N to DAOC is catalyzed by deacetoxycephalosporin C synthase (DAOCS), an iron(II)- and 2-oxoglutarate (2-OG)-dependent oxygenase. DAOCS binds Fe(II) at its active site, coordinated by conserved residues (His183, Asp185, His243 in Streptomyces clavuligerus), and requires 2-OG as a co-substrate [1] [2]. The reaction mechanism involves:

  • Substrate binding: Penicillin N docks into a hydrophobic pocket adjacent to the Fe(II) center.
  • Oxygen activation: Molecular oxygen oxidizes 2-OG to succinate and CO₂, generating a highly reactive Fe(IV)-oxo species.
  • Ring expansion: The Fe(IV)-oxo complex abstracts a hydrogen atom from the methyl group of penicillin N, triggering radical-mediated thiazolidine ring expansion to form DAOC [1] [2].

Table 1: Enzymes in DAOC Biosynthesis and Modification

EnzymeGeneFunctionOrganismCofactors
DAOC Synthase (DAOCS)cefEFRing expansion of penicillin N to DAOCS. clavuligerusFe(II), 2-OG, O₂
DAC Synthase (DACS)cefEFHydroxylation of DAOC to DACA. chrysogenumFe(II), 2-OG, O₂
DAC AcetyltransferasecmcHAcetylation of DAC to cephalosporin CN. lactamduransAcetyl-CoA, Mg²⁺, Mn²⁺

Comparative Analysis of Prokaryotic vs. Eukaryotic DAOC Biosynthesis

Prokaryotic and eukaryotic systems exhibit distinct strategies for DAOC processing:

  • Prokaryotes (e.g., S. clavuligerus): Utilize two separate enzymes—DAOCS (ring expansion) and deacetylcephalosporin C synthase (DACS, hydroxylation). These enzymes share 59% sequence identity but display strict reaction specificity under physiological conditions [1] [2].
  • Eukaryotes (e.g., A. chrysogenum): Employ a single bifunctional enzyme (DAOCS/DACS) catalyzing both ring expansion and hydroxylation. This enzyme arises from gene fusion and exhibits inherent bifunctionality, though with reduced efficiency in hydroxylation compared to prokaryotic DACS [1] [3].Key genetic differences include:
  • Prokaryotic cefE (DAOCS) and cefF (DACS) genes are distinct.
  • Eukaryotic cefEF encodes a single protein with dual activities [1] [6].

Substrate Specificity and Kinetic Studies of DAOCS

DAOCS exhibits stringent substrate specificity for penicillin-like molecules with the D-α-aminoadipyl side chain. Kinetic studies reveal:

  • Natural substrates: Penicillin N is the preferred substrate (Km = 0.05–0.1 mM in S. clavuligerus), while synthetic penicillins (e.g., penicillin G) are poorly converted [3].
  • Mutagenesis insights: Residues M306 and W82 in A. chrysogenum DAOCS/DACS control reaction selectivity. The M306I mutation abolishes hydroxylation activity but retains ring expansion capability. Conversely, W82A reduces activity toward penicillin G by 50% [3].
  • C-terminal truncation: Removing residues beyond 310 (Δ310 mutant) enhances ring expansion efficiency for non-natural substrates like penicillin G (Km decreases from 6.02 ± 0.97 mM to 2.00 ± 0.47 mM) [3].

Table 2: Kinetic Parameters of DAOCS Mutants

Enzyme VariantSubstrateKm (mM)Vmax (μmol/min/mg)Catalytic Efficiency (Vmax/Km)
Wild-type DAOC/DACSPenicillin G6.02 ± 0.970.15 ± 0.020.025
Δ310 mutantPenicillin G2.00 ± 0.470.28 ± 0.030.140
Δ310/N305L/M306IPenicillin G1.80 ± 0.400.32 ± 0.040.178
Wild-type DAOC/DACSPenicillin N0.08 ± 0.010.45 ± 0.055.625

The interplay between active site geometry and substrate binding is critical:

  • DAOCS contains a hydrophobic substrate channel (Ile192, Phe225, Val262, Phe264) that accommodates the hydrophobic tail of penicillin N [1] [3].
  • Mutations at N305 and M306 alter hydrogen bonding and steric bulk, shifting selectivity toward ring expansion over hydroxylation [3].

Properties

Product Name

Desacetoxycephalosporin c

IUPAC Name

(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C14H19N3O6S

Molecular Weight

357.38 g/mol

InChI

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7?,9-,12-/m1/s1

InChI Key

NNQIJOYQWYKBOW-XTOKZYMASA-N

Synonyms

deacetoxycephalosporin C
deacetoxycephalosporin C, (6R-(6alpha,7beta))-isomer
deacetoxycephalosporin C, disodium salt
deacetoxycephalosporin C, monosodium salt
desacetoxycephalosporin C

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O

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